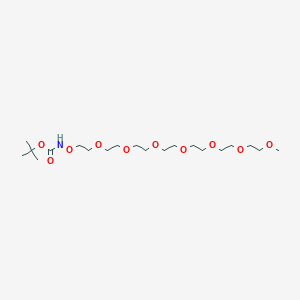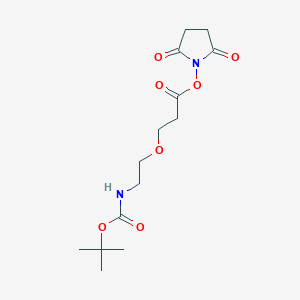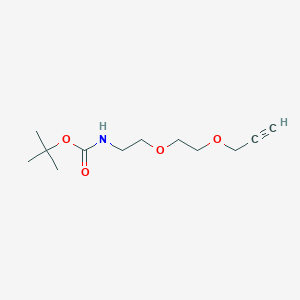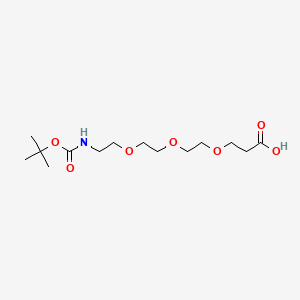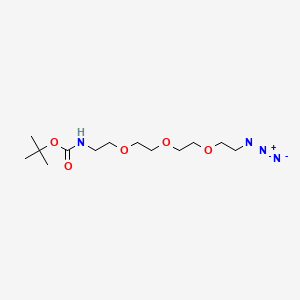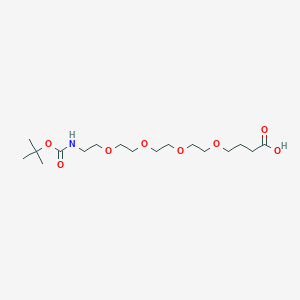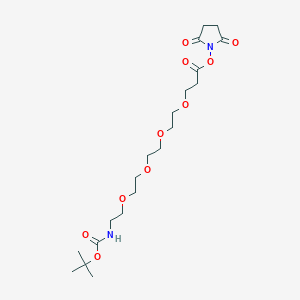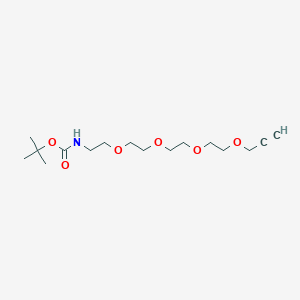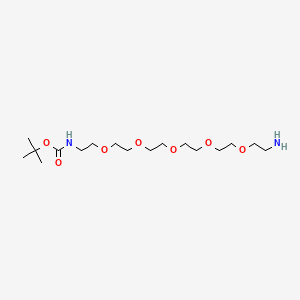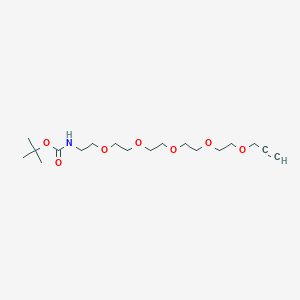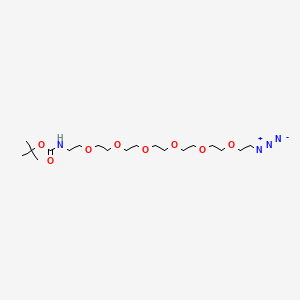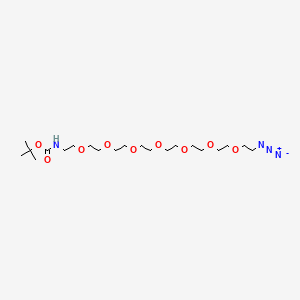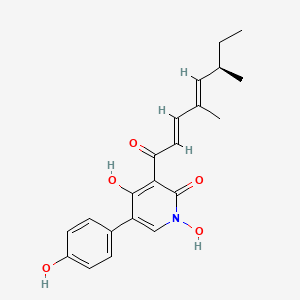
Tenellin
Descripción general
Descripción
Tenellin is a fungal metabolite found in Beauveria . It inhibits Mg2+, Ca2+, and Na+/K±ATPase activities in equine erythrocytes by 51%, 57%, and 74%, respectively, when used at a concentration of 200 μg/ml . Tenellin is cytotoxic to Sf9 and Sf21 insect cells with 50% cytotoxic concentration (CC50) values of 4.84 and 11.95 μM, respectively .
Synthesis Analysis
The biosynthesis of tenellin involves the activation of the silent polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster in the insect-pathogenic fungus Beauveria bassiana . A pathway-specific transcription factor, tenR, was identified, and the overexpression of tenR expanded the biosynthetic mechanism of 15-hydroxytenellin (15-HT) and its derivatives . A tandemly linked glycosyltransferase-methyltransferase gene pair located outside the tenS gene cluster was verified to mediate the rare and site-specific methylglucosylation of 15-HT at its N-OH residue .
Molecular Structure Analysis
The molecular formula of Tenellin is C21H23NO5 . Its average mass is 369.411 Da and its monoisotopic mass is 369.157623 Da .
Physical And Chemical Properties Analysis
Tenellin has significant accumulation of iron–tenellin complex in ferricrocin-deficient mutants of Beauveria bassiana . These mutants had significant accumulation of iron–tenellin complex in their mycelia at 247–289 mg g−1 cell dry weight under iron-replete condition .
Aplicaciones Científicas De Investigación
Entomopathogenic Applications
Tenellin is produced by the entomopathogenic fungus Beauveria neobassiana . This fungus is known for its bioactive secondary metabolites, which have applications in biological control and infectious diseases . The production of Tenellin and its derivatives by this fungus could potentially be used in the development of biological control agents .
Antimicrobial Properties
Tenellin and its derivatives have shown varying antimicrobial activities . For instance, they have been found to inhibit biofilm formation by Staphylococcus aureus . This suggests that Tenellin could be used in the development of new antimicrobial agents .
Cytotoxic Activities
Tenellin has demonstrated potent cytotoxic activity against tested cell lines . This suggests that it could potentially be used in cancer research and treatment .
Iron Chelation
Tenellin acts as an iron chelator, preventing iron-generated reactive oxygen species toxicity in Beauveria bassiana . This suggests that Tenellin could be used in the development of treatments for conditions related to iron overload .
Oxidative Stress Management
The production of Tenellin and iron–Tenellin complex significantly increases in ferricrocin-deficient mutants of Beauveria bassiana . This unexpected link between ferricrocin and Tenellin biosynthesis could be a survival strategy during iron-mediated oxidative stress . This suggests potential applications of Tenellin in managing oxidative stress .
Intracellular Siderophore
Tenellin forms a 3:1 complex with iron in the absence of ferricrocin . This suggests that Tenellin could serve as an intracellular siderophore, contributing to iron storage . This could have implications in the development of treatments for conditions related to iron homeostasis .
Mecanismo De Acción
Target of Action
Tenellin, a secondary metabolite produced by the entomopathogenic fungus Beauveria neobassiana , primarily targets Staphylococcus aureus . It exhibits potent antibiofilm activity, disrupting the formation of bacterial biofilms .
Mode of Action
Tenellin interacts with its targets by inhibiting biofilm formation . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to inert or living surfaces. By disrupting this structure, tenellin prevents the bacteria from establishing a protective environment, making them more susceptible to antimicrobial agents .
Biochemical Pathways
It’s known that tenellin and its derivatives have varying antibiofilm and cytotoxic effects . This suggests that tenellin may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
It’s known that tenellin is produced by the fermentation of beauveria neobassiana in a liquid medium
Result of Action
Tenellin demonstrates potent cytotoxic activity against all tested cell lines . This suggests that tenellin may induce cell death or inhibit cell proliferation, leading to its cytotoxic effects.
Action Environment
The action of tenellin can be influenced by environmental factors. For instance, tenellin is produced by Beauveria neobassiana, a fungus that thrives in various environments . The production of tenellin may therefore be influenced by factors such as temperature, humidity, and nutrient availability. Additionally, tenellin has been shown to chelate and sequester iron, which could benefit the producing fungus to compete for different niches .
Direcciones Futuras
The biological activities of the tenellins have been neglected in the past, but recent studies could provide a good starting point to establish more concise structure-activity relationships in the near future . Both tenellin and 15-HT can chelate iron, which could benefit B. bassiana to outcompete M. robertsii in cocultures and to adapt to iron-replete and -depleted conditions . This study advances the biosynthetic mechanism and chemical ecology of 2-pyridones .
Propiedades
IUPAC Name |
3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFBSBOFKWHSL-UCFWAISOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenellin | |
CAS RN |
53823-15-7 | |
| Record name | Tenellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TENELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



